SU4312

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of VEGFR2 and PDGFR Tyrosine Kinases

Specific Scientific Field: This application falls under the field of Biochemistry and Cancer Research .

Summary of the Application: SU 4312 is a selective, cell-permeable inhibitor of VEGFR2 and PDGFR tyrosine kinases . These kinases are involved in the signaling pathways that regulate cell proliferation and survival, and they play a crucial role in the development of various types of cancer .

Methods of Application: The compound is typically used in vitro, where it is added to cell cultures at a specific concentration . The cells are then observed for changes in their proliferation and survival rates .

Results or Outcomes: SU 4312 has been shown to inhibit VEGF-dependent angiogenesis in a zebrafish assay . It demonstrates IC 50 values >100 μM at EGFR, HER2, and IGF-1R . This suggests that SU 4312 could potentially be used as a therapeutic agent in the treatment of cancer .

Neuroprotection Against NO-Mediated Neurotoxicity

Specific Scientific Field: This application is related to Neuroscience .

Summary of the Application: SU 4312 has been shown to inhibit neuronal NOS and exhibits neuroprotection against NO-mediated neurotoxicity . This suggests that it might be effective in the treatment of neurodegenerative disorders .

Methods of Application: In this context, SU 4312 is typically used in vitro, where it is added to neuronal cultures at a specific concentration . The neurons are then observed for changes in their survival rates and morphological characteristics .

Angiogenesis Study in Zebrafish Embryos

Specific Scientific Field: This application is related to Developmental Biology .

Summary of the Application: SU 4312 has been used to study angiogenesis during the development of zebrafish embryos . Angiogenesis is the process through which new blood vessels form from pre-existing vessels, and it plays a crucial role in the growth and development of organisms .

Methods of Application: In this context, SU 4312 is typically used in vivo, where it is administered to zebrafish embryos at a specific concentration . The embryos are then observed for changes in their vascular development .

Results or Outcomes: SU 4312 has been shown to inhibit VEGF-dependent angiogenesis in a zebrafish assay . This suggests that SU 4312 could potentially be used as a tool to study the mechanisms of angiogenesis .

Neuroprotection Against MPP±Induced Neuronal Apoptosis

Summary of the Application: SU 4312 has been shown to prevent MPP±induced neuronal apoptosis in vitro . This suggests that it might be effective in the treatment of neurodegenerative disorders .

Results or Outcomes: SU 4312 has been shown to decrease MPTP-induced loss of dopaminergic neurons, reduce expression of mRNA for tyrosine hydroxylase, and impair swimming behavior in zebrafish . This suggests that SU 4312 could potentially be used as a therapeutic agent in the treatment of neurodegenerative disorders .

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Summary of the Application: SU 4312 has been shown to inhibit neuronal Nitric Oxide Synthase (nNOS), which plays a crucial role in the regulation of neuronal function and viability . This suggests that it might be effective in the treatment of neurodegenerative disorders .

Results or Outcomes: SU 4312 has been shown to exhibit neuroprotection against NO-mediated neurotoxicity . This suggests that SU 4312 could potentially be used as a therapeutic agent in the treatment of neurodegenerative disorders .

Inhibition of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinases

Specific Scientific Field: This application is related to Cancer Research .

Summary of the Application: SU 4312 is a selective, cell-permeable inhibitor of VEGF and PDGF receptor tyrosine kinases . These kinases are involved in the signaling pathways that regulate cell proliferation and survival, and they play a crucial role in the development of various types of cancer .

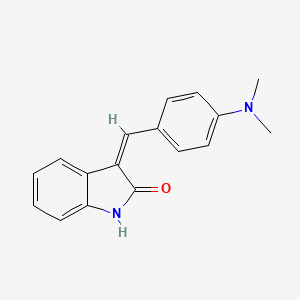

SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase. This compound is classified as an oxindole derivative and has been primarily developed for cancer therapy due to its ability to inhibit angiogenesis, which is the formation of new blood vessels that tumors need for growth and metastasis . Its molecular formula is with a molecular weight of approximately 264.32 g/mol .

The primary mechanism of action of SU4312 involves non-competitive inhibition of VEGFR-2 by competing with adenosine triphosphate (ATP) for binding . Additionally, recent studies have shown that SU4312 can inhibit neuronal nitric oxide synthase (nNOS), which may contribute to its neuroprotective effects. The inhibition of nNOS occurs through direct interaction with the enzyme's heme group, leading to reduced production of nitric oxide in neuronal cells .

SU4312 exhibits significant biological activity beyond its role as an anti-cancer agent. Research indicates that it provides neuroprotection against neurotoxicity induced by 1-methyl-4-phenylpyridinium ion (MPP+), a common model for Parkinson's disease. In vitro studies demonstrated that SU4312 could prevent neuronal apoptosis and reduce dopaminergic neuron loss in zebrafish models treated with MPTP, suggesting potential applications in treating neurodegenerative disorders .

- Formation of the Indolinone Core: The indolinone structure is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of the Dimethylamino Group: This is achieved by reacting the indolinone intermediate with a suitable dimethylamine derivative.

- Formation of the Benzylidene Linkage: The final step involves forming the benzylidene moiety through condensation reactions.

These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

SU4312 has been primarily investigated for its applications in cancer therapy due to its ability to inhibit angiogenesis and tumor cell proliferation. It has shown effectiveness against various cancer types, including multiple myeloma and leukemia . Furthermore, its neuroprotective properties suggest potential applications in treating neurodegenerative diseases like Parkinson's disease, where it may mitigate neuronal damage caused by oxidative stress .

Studies have explored the interactions of SU4312 with various biological targets. Notably, it has been shown to selectively inhibit nNOS without affecting other nitric oxide synthase isoforms significantly. This selectivity is crucial as it may allow for therapeutic applications without the adverse effects associated with broader NOS inhibition . Molecular docking studies support these findings by illustrating how SU4312 binds to the active site of nNOS .

Several compounds exhibit structural similarities or biological activities akin to SU4312. Here are some notable examples:

| Compound Name | Structure Type | Primary Activity | Unique Features |

|---|---|---|---|

| PTK787/ZK222584 | Tyrosine Kinase Inhibitor | VEGFR-2 inhibition | Less effective in neuroprotection |

| Sorafenib | Multi-Kinase Inhibitor | Anti-cancer via VEGFR and PDGFR inhibition | Broad spectrum anti-cancer activity |

| Lenvatinib | Tyrosine Kinase Inhibitor | VEGFR inhibition | Approved for various cancers |

| Sunitinib | Tyrosine Kinase Inhibitor | VEGFR and PDGFR inhibition | Used in renal cell carcinoma |

While these compounds share mechanisms related to angiogenesis inhibition, SU4312's unique capacity for neuroprotection distinguishes it from others in its class, particularly concerning its selective action on nNOS .

Structural Properties

Molecular Formula and Weight

SU4312 is characterized by the molecular formula C17H16N2O, representing a complex organic compound belonging to the indolinone family [1] [2] [3]. The compound exhibits a molecular weight of 264.32 daltons, as confirmed through multiple analytical determinations [2] [3] [4]. This molecular composition indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom arranged in a specific three-dimensional configuration [1] [5] [6].

The compound is systematically named as 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one, reflecting its structural organization around an indolinone core with a dimethylaminobenzylidene substituent [4] [6] [17]. The Chemical Abstracts Service has assigned the unique identifier 5812-07-7 to this compound, facilitating its unambiguous identification in chemical databases [1] [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H16N2O | [1] [2] [3] |

| Molecular Weight | 264.32 g/mol | [2] [3] [4] |

| CAS Number | 5812-07-7 | [1] [2] [3] |

| IUPAC Name | 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one | [4] [6] |

Isomeric Forms: (Z)-SU4312 and (E)-SU4312

SU4312 exists as geometric isomers due to restricted rotation around the carbon-carbon double bond connecting the indolinone ring system to the dimethylaminobenzylidene moiety [2] [8] [12]. The compound displays E/Z stereoisomerism, where the Z-isomer (zusammen) represents the configuration with the highest priority groups on the same side of the double bond, while the E-isomer (entgegen) has these groups on opposite sides [11] [14] [12].

Commercial preparations of SU4312 typically exist as an E/Z mixture, indicating the presence of both stereoisomeric forms in equilibrium [2] [6] [9]. The Z-isomer has been specifically characterized with the CAS number 90828-16-3, distinguishing it from the general SU4312 designation [8] [17]. The E-isomer is designated with the alternative CAS number 40811-67-4, corresponding to the trans-SU4312 configuration [12].

Conformational analysis reveals that the geometric isomerism significantly influences the compound's three-dimensional structure and potentially its biological activity [8] [11] [14]. The isomeric forms can be distinguished through their distinct Nuclear Magnetic Resonance spectroscopic signatures and different physical properties [8] [17].

| Isomer | Configuration | CAS Number | Chemical Name |

|---|---|---|---|

| Z-SU4312 | Cis | 90828-16-3 | (Z)-3-(4-(dimethylamino)benzylidene)indolin-2-one |

| E-SU4312 | Trans | 40811-67-4 | (E)-3-(4-(dimethylamino)benzylidene)indolin-2-one |

| Mixed | E/Z | 5812-07-7 | 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one |

Conformational Analysis

The conformational landscape of SU4312 is characterized by the planarity of the indolinone ring system and the orientation of the dimethylaminobenzylidene substituent [15] [16] [36]. Molecular dynamics simulations have demonstrated that the compound adopts relatively stable conformations in solution, with the indole ring system maintaining near-planarity [27] [28] [15].

The conjugated π-electron system extends across the entire molecule, creating a delocalized electronic structure that influences both the compound's stability and its spectroscopic properties [15] [16] [20]. The dimethylamino group acts as an electron-donating substituent, modifying the electronic distribution throughout the molecular framework [15] [16] [3].

Computational studies indicate that the compound exhibits restricted rotation around the exocyclic double bond, contributing to the observed geometric isomerism [27] [28] [12]. The energy barrier for interconversion between E and Z forms has been calculated to be substantial, explaining the persistence of both isomeric forms under standard conditions [11] [14] [27].

Physical Properties

Spectroscopic Characteristics

SU4312 exhibits distinctive spectroscopic properties that reflect its conjugated aromatic structure and geometric isomerism [15] [16] [20]. Ultraviolet-visible spectroscopy reveals characteristic absorption bands associated with π→π* transitions within the extended conjugated system [20] [21] [24]. The compound displays significant absorption in the visible region, contributing to its orange coloration [3] [6] [9].

The spectroscopic behavior is influenced by the dimethylamino electron-donating group, which shifts absorption maxima to longer wavelengths compared to unsubstituted indolinone derivatives [20] [24] [15]. The extended conjugation through the benzylidene bridge creates a chromophoric system with distinctive optical properties [20] [21] [3].

Infrared spectroscopy demonstrates characteristic carbonyl stretching frequencies associated with the indolinone lactam functionality, typically observed in the region around 1650-1700 cm⁻¹ [20] [24] [25]. The aromatic C-H stretching vibrations and the characteristic N-H stretching of the indole nitrogen provide additional structural confirmation [20] [25] [3].

| Spectroscopic Property | Characteristic | Reference |

|---|---|---|

| UV-Vis Absorption | Visible region absorption | [20] [21] [24] |

| Color | Orange solid | [3] [6] [9] |

| IR Carbonyl Stretch | ~1650-1700 cm⁻¹ | [20] [25] |

| Conjugated System | Extended π-electron delocalization | [15] [16] [20] |

Solubility Parameters

The solubility profile of SU4312 reflects its organic nature and aromatic character, showing limited solubility in aqueous media but enhanced dissolution in organic solvents [3] [6] [22]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values exceeding 25 milligrams per milliliter [3] [6] [25].

Dimethyl sulfoxide serves as the preferred solvent for SU4312 due to its ability to stabilize the compound through dipolar interactions and hydrogen bonding [22] [25] [3]. The compound shows poor solubility in water and ethanol, consistent with its predominantly hydrophobic character [6] [17] [22].

Storage solutions are typically prepared in dimethyl sulfoxide at concentrations of 10 millimolar, providing stable stock solutions for research applications [6] [8] [25]. The solubility characteristics necessitate the use of appropriate co-solvents or solubilizing agents when aqueous formulations are required [22] [25] [3].

| Solvent | Solubility | Reference |

|---|---|---|

| Dimethyl Sulfoxide | >25 mg/mL | [3] [6] [25] |

| Water | Insoluble | [6] [17] [22] |

| Ethanol | Insoluble | [6] [17] [22] |

| Standard Preparation | 10 mM in DMSO | [6] [8] [25] |

Stability Analysis

SU4312 demonstrates thermal stability under standard storage conditions, with recommended storage temperatures of 2-8°C to maintain compound integrity [3] [6] [9]. The compound exhibits stability in the solid state when protected from moisture and stored under inert atmospheric conditions [23] [25] [26].

Thermal analysis reveals a melting point range of 225-232°C, indicating substantial thermal stability of the crystalline form [3] [30] [32]. The predicted boiling point of 497.1±45.0°C suggests high thermal stability, though practical considerations limit exposure to elevated temperatures [3] [30].

Solutions prepared in dimethyl sulfoxide maintain stability for extended periods when stored at -20°C, with reported stability of up to three months under these conditions [3] [25] [6]. The compound shows sensitivity to light and oxidative conditions, necessitating storage in dark, inert environments [23] [25] [26].

Long-term stability studies indicate that the compound remains chemically stable for one year from the date of manufacture when stored under recommended conditions [3] [6] [25]. The stability profile supports its use in research applications requiring consistent compound properties over extended experimental periods [23] [25] [26].

| Stability Parameter | Value/Condition | Reference |

|---|---|---|

| Storage Temperature | 2-8°C | [3] [6] [9] |

| Melting Point | 225-232°C | [3] [30] |

| Solution Stability | 3 months at -20°C | [3] [25] [6] |

| Shelf Life | 1 year (solid form) | [3] [6] [25] |

Structural Identification Methods

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of SU4312, enabling identification of both the molecular framework and geometric isomerism [15] [16] [4]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts corresponding to the aromatic protons of both the indole and dimethylaminophenyl ring systems [4] [6] [15].

The dimethylamino substituent produces a distinctive singlet in the aliphatic region, typically observed around 3.0 parts per million, corresponding to the six equivalent methyl protons [4] [6] [17]. The exocyclic double bond proton appears as a characteristic singlet in the aromatic region, with chemical shift values that differ between E and Z isomers [11] [14] [4].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbonyl carbon of the indolinone ring at approximately 170 parts per million [15] [16] [4]. The aromatic carbon resonances appear in the expected range of 120-160 parts per million, with specific patterns that confirm the substitution pattern [4] [6] [15].

The Nuclear Magnetic Resonance data conclusively establishes the molecular connectivity and enables differentiation between geometric isomers based on characteristic chemical shift differences [11] [14] [15]. Integration patterns and coupling constants provide additional confirmation of the proposed molecular structure [4] [6] [16].

Mass Spectrometry Profiling

Mass spectrometry analysis of SU4312 confirms the molecular weight and provides fragmentation patterns that support structural assignment [1] [3] [4]. Electrospray ionization mass spectrometry typically produces molecular ion peaks at mass-to-charge ratio 265, corresponding to the protonated molecular ion [M+H]⁺ [1] [4] [6].

High-resolution mass spectrometry enables precise molecular weight determination, confirming the molecular formula C17H16N2O with accuracy typically better than 5 parts per million [1] [3] [4]. The isotope pattern analysis provides additional confirmation of the elemental composition, particularly the presence of nitrogen atoms [1] [4] [6].

Fragmentation studies reveal characteristic loss patterns, including elimination of the dimethylamino group and fragmentation of the benzylidene bridge [15] [16] [4]. The indolinone core produces stable fragment ions that serve as diagnostic markers for structural identification [1] [4] [15].

Tandem mass spectrometry experiments provide detailed fragmentation pathways that confirm the proposed molecular structure and enable differentiation from closely related compounds [15] [16] [4]. The mass spectrometric data serves as definitive evidence for molecular identity and purity assessment [1] [3] [4].

X-ray Crystallography Studies

X-ray crystallography represents the definitive method for three-dimensional structural determination of SU4312, providing atomic-level details of molecular geometry and crystal packing [19] [33] [35]. Single crystal diffraction studies reveal the precise bond lengths, bond angles, and conformational parameters of the molecule [33] [35] [36].

The crystallographic analysis confirms the planarity of the indolinone ring system and the orientation of the dimethylaminobenzylidene substituent [36] [39] [33]. Unit cell parameters and space group determination provide information about the crystal symmetry and molecular packing arrangements [33] [35] [19].

Powder diffraction analysis offers an alternative approach for phase identification and structural characterization when single crystals are unavailable [43] [46] [47]. The powder diffraction pattern produces characteristic peak positions that serve as fingerprints for compound identification [43] [46] [19].

Crystallographic studies of related indolinone derivatives provide comparative structural data that supports the proposed three-dimensional structure of SU4312 [36] [39] [44]. The crystal structure determination enables understanding of intermolecular interactions and solid-state stability [33] [35] [19].

| Crystallographic Method | Information Provided | Reference |

|---|---|---|

| Single Crystal XRD | Complete 3D structure | [19] [33] [35] |

| Powder Diffraction | Phase identification | [43] [46] [47] |

| Unit Cell Analysis | Crystal symmetry | [33] [35] [19] |

| Comparative Studies | Structural relationships | [36] [39] [44] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

SU4312

Dates

2: Cui W, Zhang Z, Li W, Hu S, Mak S, Zhang H, Han R, Yuan S, Li S, Sa F, Xu D,

3: Miki A, Miki K, Ueno S, Wersinger DM, Berlinicke C, Shaw GC, Usui S, Wang Y,

4: Schultheiss C, Blechert B, Gaertner FC, Drecoll E, Mueller J, Weber GF,